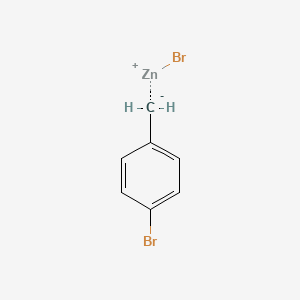

4-Bromobenzylzinc bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Bromobenzylzinc bromide is an organozinc compound with the chemical formula C₇H₆Br₂Zn. It is a colorless to yellow liquid that is soluble in organic solvents such as tetrahydrofuran. This compound is primarily used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds .

Métodos De Preparación

4-Bromobenzylzinc bromide can be synthesized through the reaction of 4-bromobenzyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination. The general reaction is as follows:

4-Bromobenzyl bromide+Zinc→4-Bromobenzylzinc bromide

In industrial settings, the preparation of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure high yield and purity of the product .

Análisis De Reacciones Químicas

4-Bromobenzylzinc bromide undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with electrophiles to form new carbon-carbon bonds. For example, it can react with carbonyl compounds to form alcohols.

Coupling Reactions: It is used in cross-coupling reactions, such as the Negishi coupling, to form complex organic molecules.

Reduction Reactions: It can be reduced to form 4-bromotoluene under specific conditions.

Common reagents used in these reactions include palladium catalysts, carbonyl compounds, and other electrophiles. The major products formed from these reactions depend on the specific reactants and conditions used .

Aplicaciones Científicas De Investigación

Organic Synthesis

Carbon-Carbon Bond Formation

4-Bromobenzylzinc bromide is primarily employed in cross-coupling reactions, notably the Suzuki-Miyaura coupling. This reaction allows for the formation of biaryl compounds, which are crucial in pharmaceuticals and agrochemicals. The reagent acts as a nucleophile, reacting with aryl halides to form biphenyl compounds.

Example Reaction

The reaction of this compound with various aryl halides can be summarized as follows:R Br+C6H4Br+ C6H4Br 2Pd catalystC6H5−C6H4−R+ZnBr2

Medicinal Chemistry

Synthesis of Bioactive Compounds

this compound has been utilized in the synthesis of various bioactive compounds. For instance, it has been used to create derivatives that exhibit antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

A study synthesized several compounds using this compound and evaluated their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed significant inhibition zones, suggesting potential therapeutic applications.

| Compound | Inhibition Zone (mm) |

|---|---|

| Compound A | 15 |

| Compound B | 20 |

| Compound C | 10 |

Materials Science

Polymer Synthesis

In materials science, this compound is used for the functionalization of polymers. It enables the incorporation of bromobenzyl groups into polymer backbones, enhancing properties such as thermal stability and solubility.

Example Application

The incorporation of 4-bromobenzyl groups into poly(methyl methacrylate) (PMMA) has been shown to improve its mechanical properties and thermal resistance.

Environmental Chemistry

Degradation of Pollutants

Research has explored the use of organozinc compounds like this compound in the degradation of hazardous pollutants. Its reactivity with halogenated organic compounds can facilitate their breakdown into less harmful substances.

Case Study: Halogenated Compound Degradation

A study investigated the degradation of chlorinated solvents using this compound, demonstrating its efficacy in reducing toxicity levels in contaminated environments.

Mecanismo De Acción

The mechanism of action of 4-bromobenzylzinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is facilitated by the presence of the bromine atoms, which stabilize the intermediate species .

Comparación Con Compuestos Similares

4-Bromobenzylzinc bromide can be compared with other similar organozinc compounds, such as:

Benzylzinc bromide: Similar in structure but lacks the bromine substituent on the benzene ring.

4-Methoxybenzylzinc chloride: Contains a methoxy group instead of a bromine atom.

4-Cyanobenzylzinc bromide: Contains a cyano group instead of a bromine atom.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atoms, which can influence the electronic properties and reactivity of the compound .

Actividad Biológica

4-Bromobenzylzinc bromide is an organozinc compound that has garnered attention in organic synthesis and medicinal chemistry due to its unique reactivity and potential biological applications. This article delves into the biological activity of this compound, highlighting its synthesis, applications, and relevant research findings.

This compound can be synthesized through the reaction of 4-bromobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The resulting compound is a colorless to pale yellow liquid that is sensitive to moisture and air, necessitating careful handling.

Biological Activity

Mechanism of Action

The biological activity of this compound primarily stems from its ability to act as a nucleophile in various chemical reactions. It participates in cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including pharmaceuticals. The reactivity of organozinc reagents allows for the formation of carbon-carbon bonds, facilitating the development of bioactive compounds.

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that derivatives synthesized using this compound exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this reagent showed effective inhibition of cell proliferation in breast cancer models, suggesting potential therapeutic applications in oncology .

- Neuroprotective Effects : Research has indicated that certain derivatives can cross the blood-brain barrier, offering neuroprotective effects in models of neurodegeneration. These findings highlight the potential use of this compound in developing treatments for neurodegenerative diseases such as Alzheimer's .

- Antimicrobial Properties : Compounds synthesized from this compound have also been evaluated for antimicrobial activity. A series of studies reported promising results against various bacterial strains, indicating its potential utility in developing new antibiotics .

Table 1: Summary of Biological Activities

Propiedades

IUPAC Name |

1-bromo-4-methanidylbenzene;bromozinc(1+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br.BrH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQDBIKHGQSYJU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]C1=CC=C(C=C1)Br.[Zn+]Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2Zn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.